5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide
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Overview
Description
5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with additional functional groups that may enhance its biological activity and specificity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide typically involves multiple steps, starting from readily available precursors One common method involves the condensation of 2-aminobenzamide with an appropriate aldehyde to form the quinazolinone core
For example, the quinazolinone core can be synthesized via a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method is efficient and does not require transition metals or external oxidants, making it environmentally friendly.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of recyclable catalysts, such as β-cyclodextrin-SO3H, which has been shown to be effective in the preparation of quinazolinone derivatives in aqueous media . The use of such catalysts can also make the process more sustainable by reducing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Substitution: Various substitution reactions can be performed to introduce different substituents on the quinazolinone core or the pentanamide side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Quinazolinone derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This compound could be explored for similar therapeutic applications.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroquinazolin-4(1H)-one: A simpler quinazolinone derivative with similar biological activity.
2-phenylquinazolin-4(3H)-one: Another quinazolinone derivative with potential therapeutic applications.
3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide: A structurally related compound with different functional groups.
Uniqueness
What sets 5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide apart from these similar compounds is the presence of the pentanamide side chain and the specific substitution pattern on the quinazolinone core. These structural features may confer unique biological properties, making it a valuable compound for further research and development.
Biological Activity
5-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described using its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₃
The compound features a quinazoline core with a dioxo group and an amide linkage that contributes to its biological activity.
Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies on related quinazoline derivatives have demonstrated their ability to inhibit the growth of various cancer cell lines by targeting the epidermal growth factor receptor (EGFR) pathway .
Antimicrobial Activity
Quinazoline derivatives have also shown antimicrobial activity. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. Preliminary studies suggest that this compound may possess similar properties .
Neuroprotective Effects
Emerging research indicates that this compound may have neuroprotective effects. In vitro studies have suggested that it can protect neuronal cells from oxidative stress-induced apoptosis through the modulation of reactive oxygen species (ROS) levels and activation of survival pathways .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Kinase Inhibition : By inhibiting specific kinases involved in cellular signaling pathways, the compound can disrupt processes essential for cancer cell survival.
- Antioxidant Activity : The dioxo group may contribute to antioxidant properties, reducing oxidative stress in cells.
- Modulation of Gene Expression : Similar compounds have been shown to influence gene expression related to apoptosis and cell cycle regulation.
Case Studies and Research Findings
- Anticancer Study : A study evaluated the effects of a related quinazoline derivative on breast cancer cells. The results showed a significant reduction in cell viability and induction of apoptosis through caspase activation .
- Antimicrobial Evaluation : In a screening assay against Gram-positive and Gram-negative bacteria, the compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Neuroprotection Research : An experimental model using rat cortical neurons demonstrated that treatment with the compound reduced cell death by 40% under oxidative stress conditions compared to untreated controls .
Properties
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-9-11-17(12-10-16)13-14-23-20(26)8-4-5-15-25-21(27)18-6-2-3-7-19(18)24-22(25)28/h2-3,6-7,9-12H,4-5,8,13-15H2,1H3,(H,23,26)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRIPGQMLDBJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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